Product packaging for 5-Fluoro-8-methylquinolin-3-amine(Cat. No.:)

5-Fluoro-8-methylquinolin-3-amine

Cat. No.: B13196290
M. Wt: 176.19 g/mol
InChI Key: UCZUGYXKLLWVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-8-methylquinolin-3-amine ( 2092339-19-8) is a fluorinated and methylated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 9 FN 2 and a molecular weight of 176.19 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure incorporates key functional groups that are commonly exploited to modulate the bioactivity and physicochemical properties of lead compounds. This compound is part of the 8-methylquinoline chemical family, a class known for its diverse pharmacological potential. Scientific literature indicates that structurally similar 8-methylquinoline amines have been investigated as key intermediates in the development of potential therapeutic agents. Research on analogous compounds has shown that the 8-methylquinoline scaffold can be functionalized to produce substances with evaluated antidepressant and antifungal activities . The amine group at the 3-position provides a reactive handle for further chemical modifications, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. The primary application of this compound is For Research Use Only . It is intended for use in laboratory research and development as a chemical reference standard or synthetic intermediate. It is strictly not for diagnostic or therapeutic use, nor for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B13196290 5-Fluoro-8-methylquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-fluoro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3

InChI Key

UCZUGYXKLLWVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(C=N2)N

Origin of Product

United States

Synthesis and Characterization:the Initial Focus Should Be on Developing and Optimizing a Robust Synthetic Route. This Could Involve the Cyclization of Appropriately Substituted Anilines and Three Carbon Units.researchgate.netfollowing a Successful Synthesis, Comprehensive Characterization is Paramount. This Would Include:

Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure.

X-ray Crystallography: Determination of the single-crystal X-ray structure to understand its three-dimensional conformation and intermolecular interactions.

Physicochemical Profiling: Experimental determination of solubility, lipophilicity (logP/logD), and acid dissociation constant (pKa).

Biological Screening:given the Broad Bioactivity of Quinoline Derivatives, a Tiered Screening Approach is Recommended.

Table 2: Potential Biological Activities for Screening Based on Quinoline (B57606) Precedents

Activity Rationale
Anticancer Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms like enzyme inhibition or targeting multidrug resistance. ijresm.comnih.gov
Antimicrobial The quinoline scaffold is central to fluoroquinolone antibiotics and other compounds with activity against bacteria and fungi. nih.govnih.gov
Antiviral Certain substituted quinolines have shown efficacy against a range of viruses. nih.gov
Anti-inflammatory Quinoline derivatives have been investigated as anti-inflammatory agents. biointerfaceresearch.comnih.gov

| Enzyme Inhibition | Fluorinated quinolines are known inhibitors of various enzymes, such as kinases and polymerases. researchgate.netnih.gov |

Derivatization and Sar Studies:the Primary Amine at the C3 Position is an Ideal Handle for Further Chemical Modification. a Library of Derivatives Could Be Synthesized by Reacting the Amine with Various Electrophiles E.g., Acyl Chlorides, Sulfonyl Chlorides, Isocyanates to Explore the Structure Activity Relationships. This Would Help in Identifying Key Structural Features That Enhance Potency and Selectivity for Any Identified Biological Targets.

Broader Implications of Research on 5-Fluoro-8-methylquinolin-3-amine for Quinoline (B57606) Chemistry

The study of this compound, while valuable in its own right, would also have broader implications for the field of quinoline chemistry. Elucidating its properties would provide a crucial data point for understanding the complex interplay of substituents on the quinoline ring.

Specifically, research on this compound could help answer fundamental questions, such as:

How does a fluorine atom at the C5 position influence the basicity and nucleophilicity of the C3-amine compared to other halogen or electron-withdrawing group substitutions? nih.gov

How does the C3-amino substitution pattern compare in biological activity to the more commonly studied C2, C4, and C8 substituted quinolines?

Theoretical and Computational Chemistry Studies on 5 Fluoro 8 Methylquinolin 3 Amine

In Silico Prediction of Potential Biomolecular Interactions (e.g., Protein Binding Affinity, without specific biological outcome)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinoline (B57606) derivatives, QSAR studies are instrumental in designing new molecules with enhanced therapeutic properties, such as anticancer or antimalarial activities. nih.govmdpi.com

Should a sufficient dataset of biologically active analogues of 5-fluoro-8-methylquinolin-3-amine be available, a QSAR model could be developed. This process would involve calculating a range of molecular descriptors for each analogue, which are numerical representations of their physicochemical properties. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Advanced QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.comucm.es These 3D-QSAR techniques would analyze the steric and electrostatic fields around the aligned structures of the quinoline analogues. The resulting models, often visualized as contour maps, would highlight regions where modifications to the this compound scaffold would likely lead to increased or decreased biological activity. For instance, a CoMFA contour map might indicate that a bulky substituent at a particular position is favorable for activity, while a region of positive electrostatic potential is detrimental. mdpi.com

Studies on other quinoline derivatives have successfully used QSAR to identify key structural features for biological activity. mdpi.comresearchgate.net For example, in the context of anticancer agents, QSAR models have demonstrated that specific substitutions on the quinoline ring can significantly influence their inhibitory effects on targets like protein kinases. mdpi.com These models are validated internally (e.g., through cross-validation) and externally with a test set of compounds to ensure their predictive power. nih.govucm.es

The table below illustrates the types of statistical parameters used to validate QSAR models, drawn from studies on analogous quinoline compounds.

QSAR Model Parameter Description Typical Value for a Robust Model
q² (Cross-validated r²) Indicates the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²) Measures the correlation between the observed and predicted activities for the training set.> 0.6
r²_pred (External r²) Measures the correlation between the observed and predicted activities for an external test set.> 0.6

This approach would allow for the virtual screening of novel derivatives of this compound and prioritize the synthesis of compounds with the highest predicted potency.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

The spectroscopic properties of this compound can be simulated using quantum chemical calculations, providing valuable insights for structural elucidation and understanding its electronic properties.

NMR Chemical Shift Simulation: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a widely used and accurate approach for this purpose. worktribe.com

To simulate the ¹H and ¹³C NMR spectra of this compound, its 3D geometry would first be optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). nih.gov Following optimization, the GIAO method would be employed to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Studies on related quinoline derivatives have shown excellent correlation between GIAO-calculated and experimental chemical shifts. worktribe.com These simulations can be particularly useful for distinguishing between isomers and for understanding the electronic effects of substituents, such as the fluorine atom and methyl group in this compound, on the chemical shifts of the aromatic protons and carbons. uncw.eduuncw.edu

UV-Vis Spectra Simulation: The simulation of Ultraviolet-Visible (UV-Vis) absorption spectra provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra for medium-sized organic molecules like quinolines. nih.govresearchgate.net

The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to determine the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net

For this compound, TD-DFT calculations would predict the λ_max values for the principal electronic transitions, such as π → π* transitions characteristic of aromatic systems. The results can be compared with experimental spectra to confirm structural assignments and to understand how the substituents influence the electronic structure and the absorption properties of the quinoline core. researchgate.netnih.gov The table below shows an example of how simulated UV-Vis data for a quinoline derivative might be presented.

Transition Calculated λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁3400.08HOMO → LUMO
S₀ → S₂2950.15HOMO-1 → LUMO
S₀ → S₃2500.45HOMO → LUMO+1
Note: This is a hypothetical data table for a quinoline derivative to illustrate the output of a TD-DFT calculation.

These computational tools, while not yet specifically reported for this compound in the literature, represent a powerful arsenal (B13267) for predicting and understanding its chemical behavior and properties.

Reactivity Studies and Reaction Mechanisms of 5 Fluoro 8 Methylquinolin 3 Amine

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The substitution pattern on the quinoline ring of 5-Fluoro-8-methylquinolin-3-amine is complex, with the outcome of substitution reactions being determined by the combined electronic effects of the amino, fluoro, and methyl groups, as well as the inherent reactivity of the quinoline nucleus.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which deactivates the ring system. Electrophilic attack preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org The positions of attack are further influenced by the existing substituents.

In this compound, the substituents exert competing directing effects:

Amino group (-NH₂ at C3): A strongly activating, ortho, para-directing group. It strongly enhances the reactivity of the pyridine (B92270) ring, but substitution is sterically hindered at C2 and electronically disfavored at C4 (a para-like position relative to the ring nitrogen).

Fluoro group (-F at C5): A deactivating, ortho, para-directing group due to its inductive withdrawal and mesomeric donation effects. It directs incoming electrophiles to positions C6 and C8.

Methyl group (-CH₃ at C8): A weakly activating, ortho, para-directing group. It directs incoming electrophiles to positions C7 and C5.

The net effect is a complex regiochemical outcome. While the pyridine ring is activated by the amino group, electrophilic substitution on quinoline typically favors the 5- and 8-positions of the benzene ring. quimicaorganica.orgpharmaguideline.com Given that the C5 and C8 positions are already occupied, substitution would be directed to C6 and C7. The powerful activating effect of the amino group might, under certain conditions, overcome the general deactivation of the pyridine ring, although this is less common. libretexts.org

Interactive Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Below is a summary of the directing influence of each substituent on the available positions of the quinoline ring.

Substituent (Position)Activating/DeactivatingDirecting EffectFavored Positions
Amino (-NH₂) (C3)Strongly Activatingortho, paraC2, C4
Fluoro (-F) (C5)Deactivatingortho, paraC6, C8 (occupied)
Methyl (-CH₃) (C8)Weakly Activatingortho, paraC7, C5 (occupied)

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly when a good leaving group is present. In nucleophilic aromatic substitution, fluoride (B91410) is an excellent leaving group, often better than other halogens, because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine. youtube.comyoutube.com

Therefore, the C5-fluoro substituent in this compound is a prime site for SNAr reactions. Attack by a nucleophile at C5 would be followed by the elimination of the fluoride ion. This provides a pathway to introduce a variety of nucleophiles at this position. ucsf.edu

The amino group at C3 can also act as a nucleophile in reactions with suitable electrophiles, leading to functionalization at the nitrogen atom rather than substitution on the ring. nih.gov

Acid-Base Properties and Protonation Equilibria of the Amine Functionality

This compound possesses two basic centers: the nitrogen atom of the quinoline ring and the exocyclic amino group at the C3 position. This results in two distinct protonation equilibria.

The basicity of these sites is influenced by the electronic properties of the substituents. The electron-donating methyl group at C8 increases the electron density of the ring system, thereby increasing the basicity of both nitrogen atoms. Conversely, the strongly electron-withdrawing fluoro group at C5 decreases the electron density, reducing the basicity.

For the parent compound, 3-aminoquinoline (B160951), the pKa for the protonation of the quinoline nitrogen is approximately 4.91. chemicalbook.com The second protonation, at the amino group, occurs under more acidic conditions. Spectroscopic studies on 3-aminoquinoline show that in highly acidic environments, a dication can form, though it may be unstable in an excited state. acs.org The relative basicity of the two nitrogen atoms in this compound will depend on the net electronic effect of the substituents. The proximity of the C3-amino group to the ring nitrogen means their pKa values are often closely related and influenced by shared electronic effects through the aromatic system. wikipedia.org

Interactive Table: Predicted Substituent Effects on Basicity

This table outlines the expected impact of each substituent on the basicity of the nitrogen centers compared to the parent 3-aminoquinoline.

Substituent (Position)Electronic EffectImpact on Quinoline N BasicityImpact on Amino N Basicity
Fluoro (-F) (C5)Electron-withdrawingDecreaseDecrease
Methyl (-CH₃) (C8)Electron-donatingIncreaseIncrease

Oxidation and Reduction Behavior of the Quinoline Core

The quinoline nucleus can undergo both oxidation and reduction, though its stability often requires specific and sometimes harsh reaction conditions.

Oxidation

The quinoline ring is relatively resistant to oxidation. pharmaguideline.com Under strong oxidizing conditions, such as with potassium permanganate, the carbocyclic (benzene) ring is preferentially cleaved to yield a pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comacs.org The presence of an activating methyl group on the benzene ring may influence the site of oxidative attack, but the pyridine ring generally remains intact except under vigorous conditions. Milder, enzyme-mediated oxidation represents an alternative approach, capable of site-selective hydroxylation at various positions on the quinoline ring, typically initiating at the C2 or C4 positions. rsc.org

Reduction

The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation or transfer hydrogenation are common methods used to reduce quinolines. rsc.org These reactions typically yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comrsc.orgresearchgate.net A variety of reducing agents and conditions have been developed to achieve this transformation with chemoselectivity, tolerating sensitive functional groups like halogens and esters under optimized conditions. nih.gov For instance, photocatalytic methods using silanes and an acid can achieve regioselective semireduction to form 5,8-dihydroquinolines. nih.gov

Cyclization and Rearrangement Reactions Involving the Amino Group

The 3-amino group is a versatile handle for constructing more complex, fused heterocyclic systems through cyclization reactions.

Cyclization Reactions

The nucleophilic character of the C3-amino group allows it to react with a wide range of bifunctional electrophiles. These reactions can lead to the formation of new rings fused to the quinoline core, which is a common strategy in medicinal chemistry to create diverse molecular scaffolds. For example, reaction with β-ketoesters or dicarbonyl compounds can be used to construct fused pyridone or diazepine (B8756704) rings. The synthesis of pyrimido[4,5-b]quinolines from 2-aminoquinoline (B145021) derivatives highlights the utility of an amino group in this region of the quinoline scaffold for building fused pyrimidine (B1678525) rings. nih.gov

Interactive Table: Potential Cyclization Reactions

The following table lists plausible cyclization reactions involving the 3-amino group of this compound.

Reagent TypeResulting Fused Ring SystemReaction Example
α,β-Unsaturated KetoneFused Pyridine/DihydropyridineMichael addition followed by cyclization
1,3-Dicarbonyl CompoundFused 1,4-DiazepineCondensation reaction
Chloroacetyl chlorideFused PyrazinoneAcylation followed by intramolecular cyclization
Phenyl isothiocyanateFused Thiourea/ThiazoleAddition to form thiourea, then cyclization

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, related aminoquinoline systems are known to participate in or be formed from various molecular rearrangements. For example, the Hofmann rearrangement of quinolinone-3-carboxylic acid is a known route to 3-aminoquinolin-2(1H)-ones. researchgate.net Other skeletal rearrangements, such as those initiated by photochemistry, can convert different heterocyclic systems into the C3-amino-quinolinone core. researchgate.net These examples underscore the synthetic accessibility and potential for structural reorganization of the aminoquinoline framework.

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The presence of two nitrogen atoms—the quinoline ring nitrogen and the exocyclic amino nitrogen—positions this compound as a potential bidentate ligand in coordination chemistry. Such ligands, particularly those based on the aminoquinoline scaffold, are well-known for their ability to form stable complexes with a variety of metal ions.

The geometry of this compound allows the two nitrogen atoms to act as a chelating agent, forming a five-membered ring with a central metal atom. This N,N-bidentate coordination mode is analogous to that of the well-studied 8-aminoquinoline (B160924) ligand, which forms stable complexes with numerous transition metals. nih.govacs.org

Complexes of rhenium, such as Re(CO)₃X (where X is a halide), have been formed with 8-aminoquinoline and its derivatives. nih.gov It is plausible that this compound could form similar stable, octahedral complexes. The electronic properties of the resulting metal complex would be modulated by the fluoro and methyl substituents on the quinoline ring. Such complexes have applications in catalysis and materials science. wikipedia.orgnih.govjocpr.com

Hetero-Diels-Alder and Other Pericyclic Reactions

The quinoline nucleus can participate in pericyclic reactions, most notably the hetero-Diels-Alder reaction. researchgate.net This type of reaction is a powerful tool for the construction of polycyclic nitrogen-containing compounds. rsc.org

In a hetero-Diels-Alder reaction, the azadiene (a diene containing a nitrogen atom) can react with a dienophile. The pyridine portion of the quinoline ring can act as an azadiene. Depending on the electronic nature of the dienophile, these cycloadditions can be classified as normal or inverse-electron-demand. Given the electron-deficient nature of the pyridine ring, it typically participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. acs.orgnih.gov The substituents on the this compound ring would influence the energy levels of the frontier molecular orbitals, thereby affecting the reactivity and regioselectivity of the cycloaddition. The Povarov reaction, a classic example of an aza-Diels-Alder reaction, is widely used for the synthesis of quinoline derivatives themselves. researchgate.netrsc.org

Other types of pericyclic reactions, such as electrocyclic ring-opening or ring-closing reactions and sigmatropic rearrangements, are also theoretically possible but are less commonly reported for the quinoline scaffold compared to Diels-Alder type cycloadditions.

Exploration of Molecular and Cellular Interaction Mechanisms of 5 Fluoro 8 Methylquinolin 3 Amine Pre Clinical, in Vitro/in Vivo Models

Investigations into Molecular Target Identification and Binding Studies

The initial stages of characterizing a new chemical entity involve identifying its molecular targets. This is crucial for understanding its mechanism of action and predicting its potential therapeutic effects and off-target liabilities.

Enzyme Inhibition Assays (e.g., kinases, proteases, Sphingosine Kinase)

Enzyme inhibition is a common mechanism of action for many drugs. Assays to determine the inhibitory potential of 5-Fluoro-8-methylquinolin-3-amine against a panel of enzymes would be a primary step.

Kinases: Given that many quinoline (B57606) derivatives are known to be kinase inhibitors, screening against a broad panel of kinases would be a logical starting point. This would involve measuring the compound's ability to inhibit the phosphorylation activity of these enzymes. Data would typically be presented as the half-maximal inhibitory concentration (IC50).

Proteases: Proteases are another important class of drug targets. Assays would evaluate the ability of this compound to inhibit the catalytic activity of various proteases, such as serine, cysteine, and metalloproteases.

Sphingosine Kinase: Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play a role in cancer and inflammation. Given the interest in quinolines as anticancer agents, investigating the inhibition of SphK would be a relevant avenue.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetAssay TypeIC50 (µM)
Kinase Panel (e.g., EGFR, VEGFR2)Kinase Glo® AssayData Not Available
Protease Panel (e.g., MMPs, Cathepsins)FRET-based AssayData Not Available
Sphingosine Kinase 1 (SphK1)Radiometric AssayData Not Available
Sphingosine Kinase 2 (SphK2)Radiometric AssayData Not Available

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

To determine if this compound interacts with cell surface or nuclear receptors, binding assays are essential.

GPCRs and Ion Channels: A broad screening against a panel of G-protein coupled receptors (GPCRs) and ion channels would reveal potential interactions. Radioligand binding assays are a standard method for this purpose.

Nuclear Receptors: Given the planar nature of the quinoline ring, interactions with nuclear receptors that bind to DNA could be explored.

DNA/RNA Interaction Studies and Nucleic Acid Binding Affinity

The ability of small molecules to interact with DNA or RNA can be a mechanism for therapeutic effect, particularly in cancer.

DNA Intercalation/Groove Binding: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy (e.g., ethidium (B1194527) bromide displacement assay), and circular dichroism could be used to investigate whether this compound binds to DNA and to determine the mode of binding.

RNA Binding: Similar biophysical techniques could be employed to assess any potential interactions with specific RNA structures, such as messenger RNA (mRNA) or non-coding RNAs.

Cellular Pathway Modulation Research in In Vitro Cell Line Models

Following the identification of potential molecular targets, the next step is to understand how the compound affects cellular processes in the context of a whole cell.

Analysis of Signal Transduction Pathways Affected by this compound

Based on the results from molecular target screening, specific signaling pathways would be investigated.

Western Blotting: This technique would be used to measure changes in the protein levels and phosphorylation status of key components of signaling pathways (e.g., Akt, ERK, STAT3) upon treatment with the compound.

Reporter Gene Assays: These assays can be used to measure the activity of specific transcription factors that are downstream of signaling pathways.

Studies on Cell Cycle Progression and Apoptosis Induction in Cell Lines

To assess the compound's potential as an anti-proliferative agent, its effects on cell cycle and programmed cell death (apoptosis) would be examined.

Cell Cycle Analysis: Flow cytometry using DNA-staining dyes like propidium (B1200493) iodide would be employed to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.

Apoptosis Assays: The induction of apoptosis can be measured using various methods, such as Annexin V/PI staining followed by flow cytometry, and by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

Table 2: Hypothetical Cellular Effects of this compound in a Cancer Cell Line

Cellular ProcessAssayOutcome
Cell ProliferationMTT/XTT AssayData Not Available
Cell Cycle ProgressionFlow Cytometry (PI Staining)Data Not Available
Apoptosis InductionFlow Cytometry (Annexin V/PI)Data Not Available
Caspase-3/7 ActivationCaspase-Glo® 3/7 AssayData Not Available

Membrane Permeability and Intracellular Localization Studies

Inferences from related compounds suggest that quinoline derivatives can accumulate in various cellular compartments. For instance, some 8-hydroxyquinoline (B1678124) derivatives have been shown to localize in lysosomes. The 3-amine group on the quinoline ring could become protonated at physiological pH, potentially influencing its intracellular distribution and retention. The intracellular localization would also be highly dependent on the specific cell type and the presence of any active transport mechanisms. For example, studies on other small molecule inhibitors have shown that efflux pumps like P-glycoprotein can significantly impact intracellular concentration, a factor that would need to be assessed for this compound. nih.gov

The potential for this compound to act as a fluorescent probe, a characteristic of some 8-aminoquinoline (B160924) derivatives, could be explored to visually track its uptake and distribution within cells. nih.gov

Mechanistic Elucidation in Ex Vivo and Defined In Vivo (Animal) Models

Without specific preclinical studies on this compound, its mechanistic profile in animal models can only be hypothesized based on the activities of analogous compounds.

Pharmacodynamic markers are crucial for demonstrating the biological effect of a compound in vivo. For a novel compound like this compound, the identification of such markers would depend on its molecular target. If it were, for example, an enzyme inhibitor, a relevant pharmacodynamic marker could be the level of the enzyme's product in tissue homogenates. If it targets a specific signaling pathway, the phosphorylation status of a key protein in that pathway could be monitored.

Given that some quinoline derivatives exhibit anticancer properties, potential pharmacodynamic markers could include changes in tumor size, alterations in the levels of proliferation markers like Ki-67, or markers of apoptosis such as cleaved caspase-3 in tumor tissues from animal models.

Gene expression and proteomic profiling are powerful tools to uncover the mechanisms of action of new chemical entities. While no such studies have been published for this compound, we can look at the effects of other quinoline-based compounds. For example, the chemotherapeutic agent 5-fluorouracil, which shares a fluoro- group, is known to significantly alter the expression of genes involved in folate metabolism, such as TYMS. nih.gov

A hypothetical study on this compound could involve treating cancer cell lines with the compound and then performing microarray or RNA-sequencing to identify differentially expressed genes. This could reveal novel pathways affected by the compound. Similarly, proteomic analysis using techniques like mass spectrometry could identify changes in protein expression and post-translational modifications, offering deeper insights into its molecular targets and downstream effects.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies on quinoline derivatives have provided valuable insights into how modifications to the quinoline ring system influence biological activity. acs.orgnih.gov Although direct SAR studies for this compound are not available, we can extrapolate from related series of compounds.

The key structural features of this compound are:

The Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for the presentation of functional groups.

The 3-Amine Group: This group can act as a hydrogen bond donor and can be protonated, which is often crucial for interaction with biological targets.

The 5-Fluoro Group: The fluorine atom is a small, lipophilic, and highly electronegative substituent that can modulate the electronic properties of the quinoline ring and influence binding affinity and metabolic stability.

The 8-Methyl Group: This group adds lipophilicity and can create steric interactions that may enhance or hinder binding to a target.

In studies of 8-hydroxyquinoline derivatives, substitutions at the 5-position with halogens have been shown to impact their anticancer activity. nih.gov The position and nature of the amine group are also critical. For instance, shifting an aminomethyl group from the 7-position to the 5-position on the quinoline ring has been shown to alter the biological activity of certain compounds. nih.gov

A systematic SAR study of this compound would involve synthesizing and testing a series of analogs to probe the importance of each functional group.

Table 1: Hypothetical SAR Exploration of this compound Analogs

Compound Modification from Parent Compound Predicted Impact on Activity (Hypothetical)
Analog 1Removal of 5-Fluoro groupMay decrease binding affinity or alter metabolic stability.
Analog 2Replacement of 5-Fluoro with 5-ChloroCould enhance activity due to different electronic and steric effects.
Analog 3Removal of 8-Methyl groupMay reduce lipophilicity and potentially alter binding pose.
Analog 4Replacement of 8-Methyl with 8-EthylCould lead to steric clashes or improved hydrophobic interactions.
Analog 5Shifting of 3-Amine to 2-AmineLikely to significantly change the geometry of interaction with the target.

This table illustrates a hypothetical approach to understanding the SAR of this compound class, emphasizing the need for empirical data to validate these predictions.

Advanced Analytical Method Development for 5 Fluoro 8 Methylquinolin 3 Amine

Chromatographic Methodologies for Isolation, Purification, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

No specific HPLC methods for the analysis of 5-Fluoro-8-methylquinolin-3-amine were identified in the available literature. Method development would typically involve screening of different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium (B1175870) acetate) to achieve optimal separation from potential impurities and degradants. Validation would encompass specificity, linearity, accuracy, precision, and robustness studies, for which no data has been published.

Gas Chromatography (GC) for Volatile Derivatives

The suitability of Gas Chromatography (GC) for the analysis of this compound would depend on its volatility and thermal stability. Given its molecular structure, derivatization might be necessary to improve its volatility for GC analysis. However, no specific GC methods or studies on its volatile derivatives are described in the literature.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations. However, the this compound molecule is not chiral. Therefore, the development of chiral separation methods is not applicable for this compound.

Spectrometric Techniques for Quantification in Complex Biological or Environmental Matrices (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex matrices. A 2024 study detailed a novel LC-MS/MS method for the simultaneous quantification of trace amines and their metabolites in plasma, demonstrating the power of this technique for amine compounds. rug.nl This method utilized a double derivatization protocol and online solid-phase extraction to achieve high sensitivity and specificity. rug.nl While this provides a general framework, specific transition parameters (Q1/Q3), optimal source conditions, and validated quantification methods for this compound in biological or environmental samples have not been reported.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of ionizable compounds like quinoline (B57606) derivatives. Studies have demonstrated the successful separation of various quinolone antibacterials and methyl derivatives of quinolines using CE. nih.govnih.gov The migration behavior in CE is influenced by the buffer pH and the charge-to-mass ratio of the analytes. nih.govlibretexts.org For instance, a buffer of 25 mM sodium tetraborate (B1243019) at pH 9.3 was found to be effective for separating 12 quinolone derivatives. nih.gov While these studies indicate that CE is a viable technique for analyzing quinoline compounds, a specific CE method for this compound, including optimal buffer composition, voltage, and detection parameters, has not been described.

Development of Novel Sensor Technologies Utilizing this compound

Derivatives of 8-aminoquinoline (B160924) are known to be effective fluorescent probes, particularly for the detection of metal ions like zinc (Zn²⁺). nih.gov The introduction of various functional groups to the 8-aminoquinoline scaffold can enhance their water solubility, cell membrane permeability, and binding affinity for specific analytes. nih.gov While the potential for this compound to be utilized in novel sensor technologies exists, there is no published research detailing its application or the development of sensors based on this specific compound.

Potential Applications and Utility of 5 Fluoro 8 Methylquinolin 3 Amine Beyond Medicinal Chemistry

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

5-Fluoro-8-methylquinolin-3-amine is recognized primarily as a chemical intermediate or building block. bldpharm.comambeed.combldpharm.com Its value in organic synthesis stems from the reactivity of its functional groups. The amino group at the 3-position is a key reactive site, allowing for a variety of chemical transformations. It can act as a nucleophile, enabling reactions such as acylation, alkylation, and the formation of Schiff bases. researchgate.net

Furthermore, the quinoline (B57606) ring system itself can undergo various modifications. The presence of the fluorine atom at the 5-position influences the electronic properties of the aromatic system, potentially directing or activating the molecule for certain electrophilic or nucleophilic aromatic substitution reactions. evitachem.com Fluorine-containing building blocks are highly sought after in chemical synthesis for their ability to impart unique properties, such as increased metabolic stability and altered lipophilicity in the final products. researchgate.netenamine.net

Synthetic chemists can leverage this compound as a starting material to construct more complex, polyfunctional molecules. For instance, the amino group could be diazotized and subsequently replaced with a wide array of other functional groups, dramatically expanding the synthetic possibilities. This versatility makes this compound a valuable component in the synthesis of novel heterocyclic structures for various research applications. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2092339-19-8
Molecular Formula C10H9FN2

| Molecular Weight | 176.19 g/mol |

Exploration in Materials Science

The inherent photophysical properties of the quinoline core suggest potential applications for its derivatives in materials science.

Quinoline derivatives are investigated for their use in optoelectronic devices due to their electronic properties and thermal stability. Specifically, heterocyclic structures can serve as efficient emitters in Organic Light-Emitting Diodes (OLEDs). For example, related heterocyclic systems like λ5‐phosphinines have been successfully used as blue fluorescent emitting materials in the construction of OLEDs. nih.gov The introduction of substituents like fluoro and methyl groups onto the core ring system can tune the electronic energy levels (HOMO/LUMO) and, consequently, the emission color and quantum efficiency of the material. nih.gov The this compound scaffold could potentially be elaborated into more complex molecules designed to be efficient and stable emitters for OLED applications, an area of active research in material science. bldpharm.com

The 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) frameworks are well-established fluorophores used in the design of chemical sensors. mdpi.comnih.gov These molecules can chelate with metal ions, leading to a detectable change in their fluorescence intensity, making them effective probes for ions such as Zn²⁺ and Mg²⁺. mdpi.comnih.gov The fluorescence signal can be modulated by the binding of a target analyte to the sensor molecule. mdpi.com

Given that this compound contains a 3-aminoquinoline (B160951) structure, it possesses the core fluorophore necessary for sensor applications. The amino group can serve as a binding site or be modified to create a specific receptor for a target analyte. mdpi.comresearchgate.net The fluorine and methyl groups on the quinoline ring can fine-tune the probe's photophysical properties, selectivity, and sensitivity towards specific ions or molecules. sigmaaldrich.com Therefore, this compound is a promising candidate for the development of novel fluorescent probes for applications in environmental monitoring or biological imaging.

Catalytic Properties or Ligand Design for Transition Metal Catalysis

The structure of this compound makes it a candidate for use as a ligand in transition metal catalysis. The quinoline ring contains a nitrogen atom, and the molecule also possesses an exocyclic amino group. Both of these nitrogen atoms have lone pairs of electrons and can act as coordination sites for metal ions. mdpi.com

8-hydroxyquinoline is considered a "privileged structure" capable of forming stable complexes with a wide range of metals, and these complexes can exhibit catalytic activity. nih.gov Similarly, Schiff bases derived from fluorinated hydrazides have been used to create transition metal complexes that catalyze oxidation reactions. mdpi.com By analogy, this compound could be used to synthesize bidentate or polydentate ligands. The resulting metal complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties imparted by the fluoro and methyl groups could influence the stability and reactivity of the resulting metal catalyst.

Applications in Agrochemical Research

Quinoline derivatives have a long history in the development of biologically active compounds, including those used in agriculture. The 8-hydroxyquinoline core, for instance, is found in compounds with known antifungal properties. nih.gov The Mannich reaction, a tool used to synthesize various biologically active agents, can utilize 8-hydroxyquinoline as a substrate to produce antifungal compounds. nih.gov

While direct efficacy data for this compound in agrochemicals is not available, its structural similarity to known bioactive quinolines makes it a lead structure for agrochemical research. It can serve as a scaffold for the synthesis of new libraries of compounds to be screened for potential fungicidal, herbicidal, or insecticidal activity. The presence of a fluorine atom is often beneficial in agrochemical design, as it can enhance the biological activity and metabolic stability of a molecule. Researchers could use this compound as a starting point to develop novel crop protection agents. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
8-amidoquinoline
8-hydroxyquinoline
λ5‐phosphinines
2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide
5-nitro-8-OHQ
5-chloro-7-iodo-8-OHQ (clioquinol)
Zinc (Zn²⁺)

Conclusion and Future Research Directions for 5 Fluoro 8 Methylquinolin 3 Amine

Summary of Key Academic Findings and Contributions

A thorough review of existing academic literature reveals that 5-Fluoro-8-methylquinolin-3-amine is a compound with a confirmed chemical identity, yet it remains largely unexplored. Its fundamental properties are cataloged by chemical suppliers, but dedicated scholarly articles detailing its synthesis, characterization, or biological evaluation are not prominent. bldpharm.com The key available information is summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2092339-19-8
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol

| Canonical SMILES | NC1=CC2=C(F)C=CC(C)=C2N=C1 |

Data sourced from commercial supplier databases. bldpharm.com

The primary contribution of its existence is as a potential building block in synthetic and medicinal chemistry. The presence of a fluorine atom, a methyl group, and an amine group on the quinoline (B57606) core suggests a molecule designed for further chemical modification or for screening in biological assays. The introduction of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net

Identification of Unresolved Challenges and Knowledge Gaps

The principal challenge concerning this compound is the significant gap in scientific knowledge. There is a notable absence of published research detailing its specific properties and potential applications. The following key areas are currently unresolved:

Validated Synthetic Pathways: While general methods for quinoline synthesis like the Skraup, Doebner-von Miller, or Friedländer reactions exist, a specific, optimized, and high-yield synthesis for this compound has not been detailed in peer-reviewed literature. researchgate.net

Comprehensive Characterization: Beyond basic identifiers, there is no public data on its crystal structure, detailed spectroscopic analysis (e.g., advanced 2D NMR), or experimentally determined physicochemical properties like pKa, logP, and solubility.

Biological Activity Profile: The compound has not been systematically screened for biological activities. The well-documented anticancer, antimicrobial, anti-inflammatory, and antiviral potential of the quinoline class of compounds remains unexplored for this specific derivative. ijresm.combiointerfaceresearch.comresearchgate.net

Structure-Activity Relationship (SAR) Data: Without biological data, it is impossible to place this compound within the broader context of quinoline SAR. Its unique substitution pattern—a fluorine at C5, a methyl at C8, and an amine at C3—offers a distinct electronic and steric profile compared to more studied analogs, but its impact is unknown.

Proposed Avenues for Future Academic Inquiry and Research Expansion

The current knowledge vacuum presents a fertile ground for future research. A systematic investigation of this compound could yield valuable scientific insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.